

Roridin A: A Technical Guide to Its Physicochemical Properties and Stability

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Compound of Interest

Compound Name: Roridin A

Cat. No.: B083880

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Introduction

Roridin A is a macrocyclic trichothecene mycotoxin produced by various species of fungi, including *Myrothecium*. As a member of the trichothecene family, it is a potent inhibitor of protein synthesis in eukaryotic cells.[1][2] This property underlies its significant biological activities, including its potential as an anticancer agent, which has garnered interest in the field of drug development. A thorough understanding of its physicochemical properties and stability is paramount for its handling, formulation, and investigation as a therapeutic agent. This technical guide provides an in-depth overview of the core physicochemical characteristics of **Roridin A**, its stability under various conditions, and the signaling pathways it modulates.

Physicochemical Properties

The fundamental physicochemical properties of **Roridin A** are summarized in the tables below. This data is essential for designing experimental protocols, developing analytical methods, and formulating potential drug delivery systems.

Table 1: General and Chemical Properties of Roridin A

Property	Value	Source
CAS Number	14729-29-4	[3]
Molecular Formula	C ₂₉ H ₄₀ O ₉	[3]
Molecular Weight	532.6 g/mol	[3]
Appearance	White powder	
Class	Trichothecene Mycotoxin	

Table 2: Solubility and Partition Coefficient of Roridin A

Property	Value	Source
Solubility	Soluble in dichloromethane, DMSO, ethanol, and methanol.	Cayman Chemical
Predicted Water Solubility	0.064 g/L (ALOGPS)	
Predicted logP	3.26 (ALOGPS)	

Table 3: Thermal and Spectral Properties of Roridin A

Property	Value	Source
Melting Point	198-204 °C	ChemicalBook
UV max	~260 nm and ~230 nm (roridin-like compounds)	[4]
Mass Spectrometry	Precursor m/z: 533.274 [M+H] ⁺	[3]

Stability Profile

The stability of **Roridin A** is a critical factor for its storage, handling, and formulation. While specific, comprehensive stability studies on **Roridin A** are not extensively published, data from related trichothecenes and general mycotoxin stability testing provides valuable insights.

Long-Term Storage: **Roridin A** is reported to be stable for at least four years when stored at -20°C.

pH Stability: The stability of trichothecenes is known to be pH-dependent. Generally, they are more stable in acidic to neutral conditions. Under alkaline conditions, the ester linkages in the macrocyclic ring of **Roridin A** may be susceptible to hydrolysis, leading to degradation. One study on the phytotoxicity of *Myrothecium roridum* toxin found it to be stable over a pH range of 4.5 to 7.5, with maximal activity at pH 6.0.^[5]

Thermal Stability: Trichothecenes are generally considered to be relatively heat-stable, but degradation can occur at high temperatures, especially with prolonged exposure.^[6] Studies on other trichothecenes like deoxynivalenol (DON) and nivalenol have shown that thermal degradation is more pronounced under alkaline conditions.^{[6][7]}

Photostability: Specific photostability data for **Roridin A** is not readily available. However, as with many complex organic molecules, exposure to UV light may lead to degradation. It is advisable to protect **Roridin A** from light during storage and handling.

Experimental Protocols

The following are generalized protocols for assessing the stability of **Roridin A**, based on established guidelines for mycotoxins and pharmaceutical compounds.

Protocol 1: pH Stability Assessment

- **Preparation of Buffer Solutions:** Prepare a series of buffer solutions covering a relevant pH range (e.g., pH 2, 4, 7, 9, and 12).
- **Sample Preparation:** Prepare stock solutions of **Roridin A** in a suitable organic solvent (e.g., methanol or acetonitrile). Dilute the stock solution with each buffer to a final known concentration.
- **Incubation:** Incubate the buffered solutions at a controlled temperature (e.g., 25°C and 40°C) in the dark.
- **Time-Point Analysis:** At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from each solution.

- **Quenching and Analysis:** Immediately neutralize the pH of the aliquots if necessary to halt further degradation. Analyze the concentration of **Roridin A** using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).
- **Data Analysis:** Plot the concentration of **Roridin A** versus time for each pH and temperature condition to determine the degradation kinetics.

Protocol 2: Thermal Stability Assessment

- **Sample Preparation:** Prepare solutions of **Roridin A** in a stable solvent or a relevant formulation vehicle.
- **Temperature Conditions:** Expose the samples to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C, and 100°C) for defined periods. Include a control sample stored at the recommended storage temperature (-20°C).
- **Time-Point Analysis:** At various time points, remove samples from the elevated temperatures and allow them to cool to room temperature.
- **Analysis:** Analyze the concentration of remaining **Roridin A** and any potential degradation products using HPLC-UV/MS.
- **Data Analysis:** Determine the rate of degradation at each temperature to understand the thermal liability of the compound.

Protocol 3: Photostability Assessment (based on ICH Q1B Guidelines)[9][10]

- **Sample Preparation:** Prepare samples of **Roridin A** as a solid and in a relevant solvent or formulation. Prepare a dark control sample wrapped in aluminum foil.
- **Light Exposure:** Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

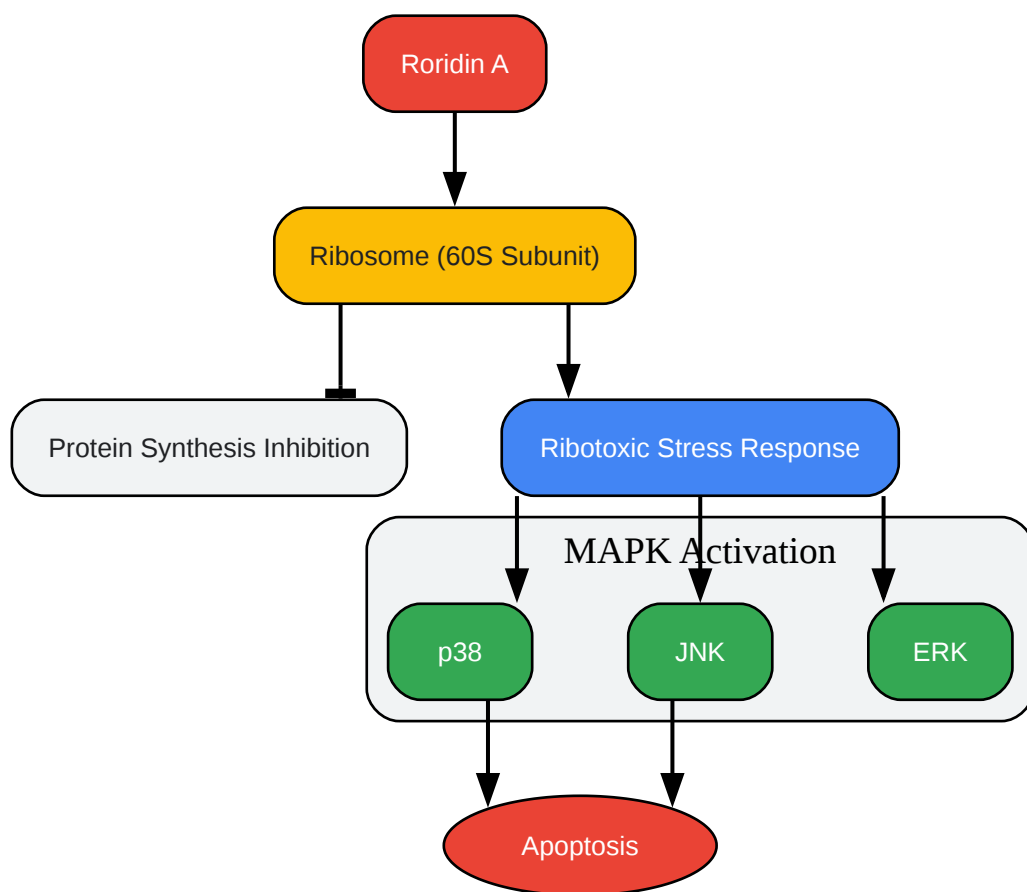
- **Analysis:** After the exposure period, compare the physical properties (e.g., appearance, color) and chemical purity of the light-exposed samples to the dark control. Quantify the amount of **Roridin A** and any photodegradation products by HPLC-UV/MS.
- **Data Analysis:** Evaluate the extent of degradation to determine the photostability of **Roridin A** and the need for light-protected packaging.

Signaling Pathways Modulated by Roridin A

Roridin A exerts its cytotoxic effects by targeting fundamental cellular processes, primarily through the inhibition of protein synthesis. This triggers a cascade of signaling events leading to apoptosis.

Ribotoxic Stress Response and MAPK Activation

The primary mechanism of action for **Roridin A** and other trichothecenes is the inhibition of protein synthesis by binding to the 60S ribosomal subunit.^[9] This binding event is recognized by the cell as a "ribotoxic stress response," which leads to the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinases (ERK).^{[1][9]} These kinases are key transducers in signaling pathways that regulate cellular responses to stress, including inflammation and apoptosis.

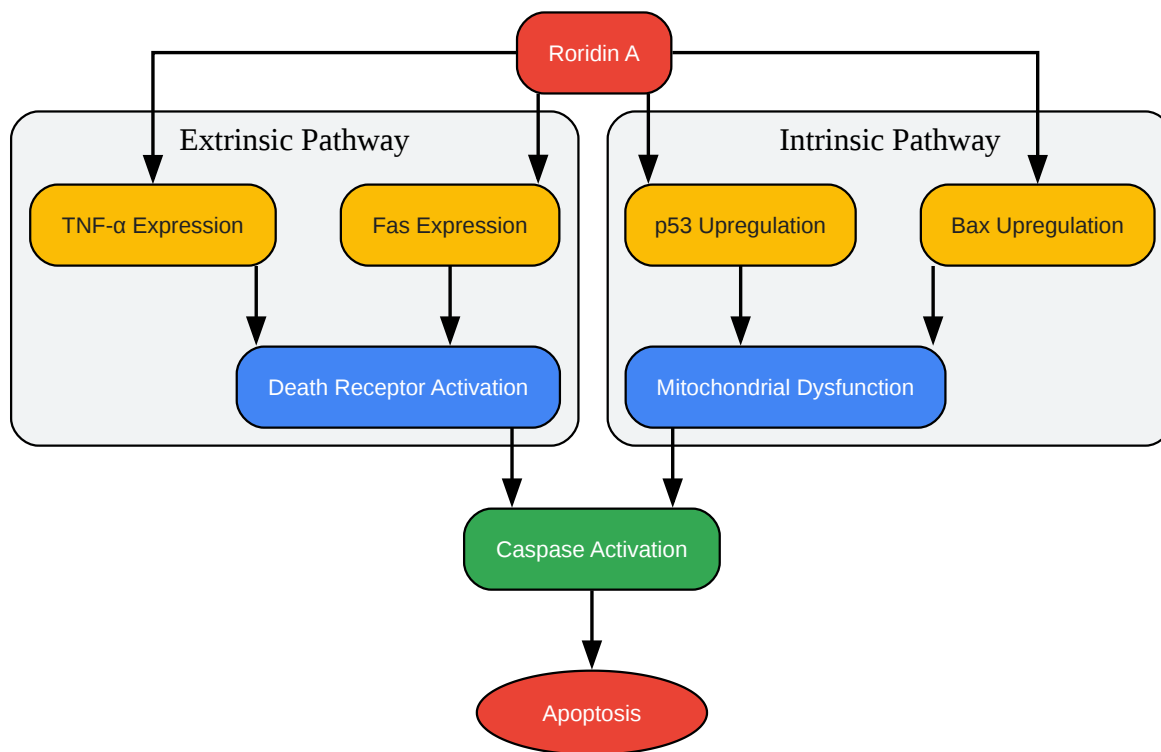


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Roridin A-induced ribotoxic stress response.

Induction of Apoptosis: Extrinsic and Intrinsic Pathways

Roridin A has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[10] The extrinsic pathway can be initiated by the upregulation of death receptors like TNF- α and Fas.[10] The intrinsic pathway involves the activation of p53 and the pro-apoptotic protein Bax, leading to mitochondrial dysfunction and the activation of caspases.[10]

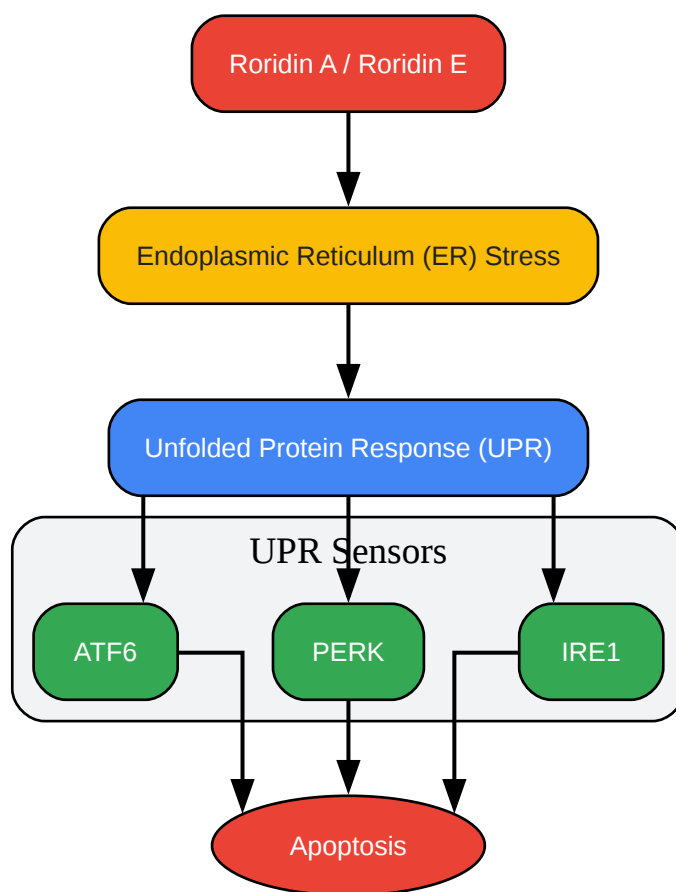


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Extrinsic and intrinsic apoptosis pathways.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Studies on the closely related compound, Roridin E, have demonstrated the induction of endoplasmic reticulum (ER) stress.[11] This is characterized by the activation of the unfolded protein response (UPR) signaling pathways, which involve three key sensors: ATF6, PERK, and IRE1.[11] Chronic ER stress ultimately leads to apoptosis. Given the structural and mechanistic similarities, it is plausible that **Roridin A** also induces ER stress.



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ER stress and unfolded protein response.

Conclusion

Roridin A is a biologically active mycotoxin with a complex chemical structure and a multifaceted mechanism of action. This guide provides a consolidated resource of its known physicochemical properties and stability characteristics, which are essential for its scientific investigation and potential therapeutic development. The detailed signaling pathways illustrate the intricate cellular responses to this potent protein synthesis inhibitor. Further research is warranted to fully elucidate the stability profile of **Roridin A** under various conditions to support its advancement in drug discovery and development pipelines.

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